molecular formula C6H9N3 B13125916 1-Methyl-1H-pyrrole-2-carboximidamide CAS No. 105533-77-5

1-Methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B13125916
CAS No.: 105533-77-5
M. Wt: 123.16 g/mol
InChI Key: ZFQYRAGTMAIVON-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carboximidamide is a heterocyclic organic compound with the molecular formula C6H9N3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{1-Methylpyrrole} + \text{Cyanamide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-Methyl-1H-pyrrole-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Methyl-1H-pyrrole-2-carboximidamide can be compared with other similar compounds, such as:

  • 1-Methyl-1H-pyrrole-2-carboxamide
  • 1-Methyl-1H-pyrrole-2-carboxylic acid
  • 1-Methyl-1H-pyrrole-2-carboxaldehyde

These compounds share a similar pyrrole core structure but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

CAS No.

105533-77-5

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-methylpyrrole-2-carboximidamide

InChI

InChI=1S/C6H9N3/c1-9-4-2-3-5(9)6(7)8/h2-4H,1H3,(H3,7,8)

InChI Key

ZFQYRAGTMAIVON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=N)N

Origin of Product

United States

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